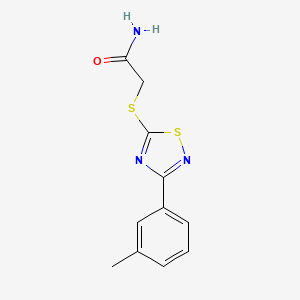

2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a meta-tolyl (3-methylphenyl) group at position 3 and a thioether-linked acetamide moiety at position 3. This structure confers unique physicochemical and biological properties, making it a candidate for therapeutic and industrial applications. The compound’s synthesis typically involves coupling thiol-containing intermediates with acetamide derivatives under basic conditions, as observed in analogous syntheses .

Properties

IUPAC Name |

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS2/c1-7-3-2-4-8(5-7)10-13-11(17-14-10)16-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKBPMDZCAMJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of m-tolylthiosemicarbazide with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

Anticancer Activity

Research has shown that thiadiazole derivatives exhibit significant anticancer properties. The compound 2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been evaluated for its cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : In vitro studies indicate that this compound demonstrates cytotoxic effects against breast cancer (MDA-MB-231), prostate cancer (PC3), and glioblastoma (U87) cells. These studies often employ assays such as MTT or XTT to assess cell viability and proliferation rates.

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and the inhibition of cell cycle progression. This is supported by findings that show increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Antimicrobial Properties

Thiadiazole derivatives are also known for their antimicrobial activities. The structural features of this compound contribute to its potential efficacy against various microbial strains:

- Antibacterial Activity : Studies have reported that compounds with thiadiazole rings can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific interactions between the compound and bacterial enzymes or cell membranes are areas of ongoing research.

Monoamine Oxidase Inhibition

Recent studies have highlighted the potential of thiadiazole derivatives as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters:

- Inhibition Assays : Compounds similar to this compound have been tested for their inhibitory activity against MAO isoforms using fluorometric methods. Results indicate that some derivatives exhibit significant inhibitory activity, suggesting their potential use in treating neurodegenerative diseases .

Structural Insights and Comparative Analysis

The structural characteristics of this compound enhance its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiadiazole ring with m-tolyl substitution | Anticancer and antimicrobial |

| N-(5-chloro-4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | Similar thiadiazole structure with different substitutions | Potentially similar biological activities |

| N-(4-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | Fluorine substitution may enhance lipophilicity | Enhanced bioavailability |

Future Research Directions

The promising biological activities associated with this compound necessitate further research to explore:

- Mechanistic Studies : Understanding the exact biochemical pathways through which this compound exerts its effects will be crucial for its development as a therapeutic agent.

- Structure–Activity Relationship (SAR) : Investigating how variations in the chemical structure influence biological activity can lead to the design of more potent derivatives.

Mechanism of Action

The mechanism of action of 2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with biological targets, such as enzymes and receptors. The compound’s thiadiazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition of their activity. This mechanism is particularly relevant in its antibacterial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of 2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is influenced by its substituents. Below is a comparative analysis with key analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorophenyl and cyano groups in enhance electrophilicity, favoring kinase interactions, whereas the m-tolyl group in the target compound may improve lipophilicity and membrane permeability.

- Anti-Inflammatory Activity : AS111 , with a pyridyl-triazole core, outperforms diclofenac, suggesting that nitrogen-rich heterocycles paired with arylacetamide groups enhance anti-inflammatory efficacy.

- Kinase Inhibition : Quinazoline-based compounds (e.g., ) show potent EGFR inhibition, but thiadiazole-acetamide hybrids may offer alternative binding modes due to sulfur’s polarizability.

Biological Activity

2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with an m-tolyl group and an acetamide moiety. This unique structure contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃N₃OS₂ |

| Molecular Weight | 365.43 g/mol |

| CAS Number | 864918-05-8 |

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that this compound exhibits significant activity against various bacterial and fungal strains. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus .

Anticancer Properties

Research indicates that this compound has promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival . The presence of the thiadiazole moiety is believed to enhance its interaction with cellular targets.

Antidiabetic Effects

Emerging evidence suggests that this compound may also exhibit antidiabetic properties by influencing glucose metabolism. This effect could be linked to the compound's ability to enhance insulin sensitivity or modulate glucose uptake in cells .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways in cancer cells.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest in cancer cells, leading to reduced proliferation.

- Induction of Apoptosis : The compound can trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of thiadiazole derivatives:

- Antimicrobial Study : A study conducted by Dogan et al. evaluated various substitutions on the thiadiazole ring and their effects on antimicrobial activity. The results indicated that certain derivatives exhibited enhanced activity against E. coli and Salmonella typhi .

- Anticancer Activity : Research published in the Journal of Medicinal Chemistry highlighted that compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics .

Q & A

Basic: What are the optimal synthetic routes for 2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the m-tolyl-substituted thiadiazole core followed by thioether linkage formation and acetamide coupling. Key steps include:

- Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with m-tolyl substituents under acidic conditions .

- Thioether Linkage : Reaction of the thiadiazole-5-thiol intermediate with chloroacetamide derivatives, often using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance nucleophilic substitution .

- Optimization : Yield improvements (60–75%) are achieved by controlling temperature (60–80°C), pH (neutral to slightly basic), and inert atmospheres to prevent oxidation .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- Spectral Analysis :

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95% .

- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced: How can researchers address low yields during the final acetamide coupling step?

Low yields often arise from steric hindrance or competing side reactions. Methodological solutions include:

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to activate the acetamide carbonyl .

- Solvent Optimization : Switching from DMF to acetonitrile reduces byproduct formation .

- Temperature Gradients : Stepwise heating (40°C → 70°C) improves reaction kinetics without decomposition .

Advanced: What are the stability challenges of this compound under experimental conditions, and how can degradation be mitigated?

- Hydrolysis Sensitivity : The thioacetamide bond is prone to cleavage under acidic/basic conditions (t½ < 24 hrs at pH <3 or >10) .

- Mitigation Strategies :

Advanced: How should researchers reconcile contradictions between computational docking predictions and experimental bioassay results?

- Case Example : Molecular docking may predict strong binding to a kinase (e.g., CDK2) due to thiadiazole interactions, but in vitro assays show weak inhibition (IC₅₀ > 100 µM) .

- Resolution Strategies :

Advanced: What methodologies guide the design of derivatives with enhanced biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.